(2Z)-4,6-dioxohept-2-enedioate

Beschreibung

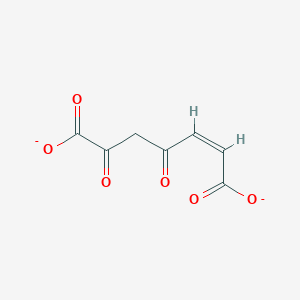

(2Z)-4,6-dioxohept-2-enedioate is a dicarboxylic acid derivative characterized by a conjugated enedioate structure with ketone groups at positions 4 and 4. Its IUPAC name reflects the Z-configuration of the double bond at position 2, distinguishing it from stereoisomeric forms. The compound is a key intermediate in microbial degradation pathways, particularly in the metabolism of aromatic hydrocarbons like gentisate. It is enzymatically hydrolyzed by maleylpyruvate hydrolase (EC 3.7.1.23), which facilitates its conversion into maleate and pyruvate .

Eigenschaften

Molekularformel |

C7H4O6-2 |

|---|---|

Molekulargewicht |

184.1 g/mol |

IUPAC-Name |

(Z)-4,6-dioxohept-2-enedioate |

InChI |

InChI=1S/C7H6O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-2H,3H2,(H,10,11)(H,12,13)/p-2/b2-1- |

InChI-Schlüssel |

AZCFLHZUFANAOR-UPHRSURJSA-L |

SMILES |

C(C(=O)C=CC(=O)[O-])C(=O)C(=O)[O-] |

Isomerische SMILES |

C(C(=O)/C=C\C(=O)[O-])C(=O)C(=O)[O-] |

Kanonische SMILES |

C(C(=O)C=CC(=O)[O-])C(=O)C(=O)[O-] |

Synonyme |

maleylpyruvate maleylpyruvic acid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₇H₆O₆

- Molecular Weight : 186.12 g/mol

- CAS No.: 75164-75-9

- Computed Properties: XLogP3: -0.7 (indicating moderate hydrophilicity) Hydrogen Bond Donor/Acceptor Count: 2/6 Topological Polar Surface Area: 109 Ų (high polarity) Stereochemistry: One undefined bond stereocenter .

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Derivatives

The enzymatic specificity of (2Z)-4,6-dioxohept-2-enedioate is closely tied to its stereochemistry and substituent arrangement. Below is a comparison with derivatives and isomers studied in enzymatic and chemical contexts:

| Compound | Substituents/Modifications | Isomerism | Enzyme Activity (EC 3.7.1.23) | Activation by Mn²⁺ |

|---|---|---|---|---|

| This compound | None | Z-configuration | Primary substrate | Yes |

| (2E)-2-methyl-4,6-dioxohept-2-enedioate | Methyl group at position 2 | E-configuration | Substrate | Yes (reduced efficiency) |

| (2E)-3-methyl-4,6-dioxohept-2-enedioate | Methyl group at position 3 | E-configuration | Substrate | Yes (reduced efficiency) |

| 3-maleylpyruvate | Pyruvate moiety at position 3 | - | Substrate (ring-cleavage product) | Yes |

Key Findings :

Stereochemical Specificity: The Z-configuration of this compound is critical for optimal binding to maleylpyruvate hydrolase. E-isomers (e.g., (2E)-2-methyl derivative) exhibit reduced enzymatic turnover due to steric and electronic mismatches in the active site .

Metal Ion Dependence : Mn²⁺ activation is conserved across all substrates, but higher concentrations are required for methylated derivatives, likely due to altered coordination geometry .

Functional Analogues in Hydrolase Pathways

This compound shares functional similarities with substrates of related hydrolases, such as EC 3.7.1.5 (acylpyruvate hydrolase). However, key distinctions include:

- Substrate Specificity: EC 3.7.1.23 exclusively processes maleylpyruvate derivatives, whereas EC 3.7.1.5 acts on broader acylpyruvate substrates lacking the conjugated dienolate system .

- Thermodynamic Stability: The conjugated ketone groups in this compound stabilize the transition state during hydrolysis, reducing activation energy compared to non-conjugated analogues .

Chemical Reactivity and Substituent Effects

Electronegativity and substituent effects influence the compound’s chemical shifts and reactivity. For example:

- 119Sn NMR Correlation : Studies on tin analogues demonstrate that substituent electronegativity correlates with chemical shifts (δ ~10–30 ppm for SnRR’R’’X), suggesting similar electronic effects govern the reactivity of this compound derivatives .

- Hydrogen Bonding: The high polar surface area (109 Ų) facilitates interactions with water and metal ions, distinguishing it from less polar analogues like 4,6-dioxoheptanoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.